An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG24-CH2CH2COOH
An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG24-CH2CH2COOH
This technical guide provides a comprehensive overview of the chemical properties of Boc-NH-PEG24-CH2CH2COOH, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, experimental protocols for its use, and visualizations of relevant workflows.
Core Chemical Properties
Boc-NH-PEG24-CH2CH2COOH is a polyethylene glycol (PEG)-based linker featuring a Boc-protected amine at one terminus and a carboxylic acid at the other. The 24-unit PEG chain imparts desirable physicochemical properties such as increased water solubility and biocompatibility to the conjugates it forms.
General Information
| Property | Value | Source |
| Chemical Name | 2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77-pentacosaoxa-5-azaoctacontan-80-oic acid | [1] |
| Synonyms | Boc-NH-PEG24-propionic acid, Boc-peg24-acid | |
| Molecular Formula | C₅₆H₁₁₁NO₂₈ | [1][2][3] |
| Molecular Weight | 1246.47 g/mol | [1][2][3] |
| CAS Numbers | 187848-68-6, 2839118-68-0 | [1][4][5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (typically ≥96.0% by NMR) | [1][3] |
Physicochemical Characteristics
| Property | Description | Source |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. The presence of the long PEG chain enhances aqueous solubility compared to shorter-chain linkers. For similar, shorter PEG linkers, solubility in DMSO is reported to be high (e.g., ≥100 mg/mL for a PEG2 variant). | [6] |
| Stability & Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped at ambient temperature or with blue ice. | [2] |
| Reactivity | The terminal carboxylic acid can be activated (e.g., with EDC, HATU) to react with primary and secondary amines, forming stable amide bonds. The Boc-protected amine is stable under basic and nucleophilic conditions but can be deprotected under acidic conditions (e.g., TFA, HCl) to yield a free primary amine. | [7][8] |
Applications in Bioconjugation and Drug Development
The primary application of Boc-NH-PEG24-CH2CH2COOH is as a linker in the construction of larger biomolecules. Its heterobifunctional nature allows for the sequential conjugation of two different entities.
PROTAC Synthesis
This linker is extensively used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in the PROTAC serves to connect the target-binding ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[2][9]
Experimental Protocols
General Amide Coupling Reaction
This protocol describes a general method for coupling the carboxylic acid terminus of Boc-NH-PEG24-CH2CH2COOH to a primary amine-containing molecule (Molecule-NH₂).
Materials:
-
Boc-NH-PEG24-CH2CH2COOH
-
Molecule-NH₂ (e.g., an E3 ligase ligand)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve Boc-NH-PEG24-CH2CH2COOH (1.0 eq) and Molecule-NH₂ (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the desired conjugate.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can then be used in a subsequent coupling reaction.
Visualizations
General PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like Boc-NH-PEG24-CH2CH2COOH, induces the degradation of a target protein.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using Boc-NH-PEG24-CH2CH2COOH and its subsequent biological evaluation.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. purepeg.com [purepeg.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
